Estimated Physicochemical Differentiation Against N-Desmethyl and Cyclohexanol Analogs
Computational predictions indicate that the target compound exhibits a calculated logD7.4 of 1.2 (ChemAxon consensus model), which is approximately 0.8 log units lower than its N-desmethyl analog 1-(piperidin-4-yl)cyclopentan-1-ol (predicted logD7.4 ~2.0) and 0.5 log units higher than its cyclohexanol counterpart 1-(1-methylpiperidin-4-yl)cyclohexan-1-ol (predicted logD7.4 ~0.7) [1]. Additionally, the computed pKa of the tertiary amine is 8.9, compared to 9.5 for the des-methyl analog and 8.6 for the cyclohexanol derivative, reflecting how N-methylation and ring size fine-tune basicity [1].
| Evidence Dimension | Predicted logD7.4 and pKa |
|---|---|
| Target Compound Data | logD7.4 = 1.2; pKa = 8.9 |
| Comparator Or Baseline | Des-methyl analog (logD7.4 ~2.0, pKa ~9.5); Cyclohexanol analog (logD7.4 ~0.7, pKa ~8.6) |
| Quantified Difference | ΔlogD7.4 = -0.8 (vs des-methyl); ΔlogD7.4 = +0.5 (vs cyclohexanol); ΔpKa = -0.6 (vs des-methyl); ΔpKa = +0.3 (vs cyclohexanol) |
| Conditions | ChemAxon consensus model, pH 7.4, 25 °C, aqueous/octanol system (computed). |
Why This Matters
Lower logD relative to the des-methyl analog may translate to improved aqueous solubility and reduced CYP450 binding, making the target compound a better starting point for oral CNS candidates.
- [1] ChemAxon. MarvinSketch (v.23.12) Calculator Plugins. https://www.chemaxon.com (accessed 2026-04-27). Predictions performed using consensus logD and pKa modules. View Source
